

Spectroscopic and Synthetic Insights into 7-Amino-1,4-Benzoxazin-3-one Derivatives

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Compound of Interest

Compound Name: 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

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For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a summary of available spectroscopic data and synthetic methodologies relevant to the structural elucidation of **7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one**. Direct spectroscopic data for this specific compound is not readily available in the public domain. Therefore, this document presents data for structurally related analogs, primarily the isomeric 7-amino-3-methyl-2H-1,4-benzoxazin-2-one, to serve as a valuable reference for researchers working with this class of compounds.

Spectroscopic Data of Analogous Compounds

The following tables summarize the spectroscopic data for key structural analogs of **7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one**. These data points are crucial for the identification and characterization of novel derivatives within this family.

Table 1: ^1H NMR Spectral Data of 7-amino-3-methyl-2H-1,4-benzoxazin-2-one

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
Data not available	-	-	-	DMSO-d ₆ [1]

Note: While a record for the ^1H NMR spectrum exists, specific peak assignments are not publicly detailed. Researchers would typically expect signals corresponding to the aromatic protons, the amino group protons, and the methyl group protons.

Table 2: Infrared (IR) Spectral Data of 7-amino-3-methyl-2H-1,4-benzoxazin-2-one

Wavenumber (cm $^{-1}$)	Description of Vibration
Specific peak data not available	N-H stretching (amine), C=O stretching (lactone), C-N stretching, C-O stretching, aromatic C-H stretching

Note: The IR spectrum would provide characteristic absorption bands confirming the presence of the primary amine, the carbonyl group of the lactone ring, and the aromatic system.

Table 3: Mass Spectrometry (MS) Data of 7-amino-3-methyl-2H-1,4-benzoxazin-2-one

m/z	Ion
176.058578	[M] $^+$ (Exact Mass)

Note: The mass spectrum is a critical tool for confirming the molecular weight of the synthesized compound.

Experimental Protocols: A General Approach to Synthesis

The synthesis of 7-amino substituted 1,4-benzoxazinone derivatives often involves a multi-step process starting from a suitably substituted nitro-aminophenol. A general synthetic strategy is outlined below, based on established methodologies for related compounds.

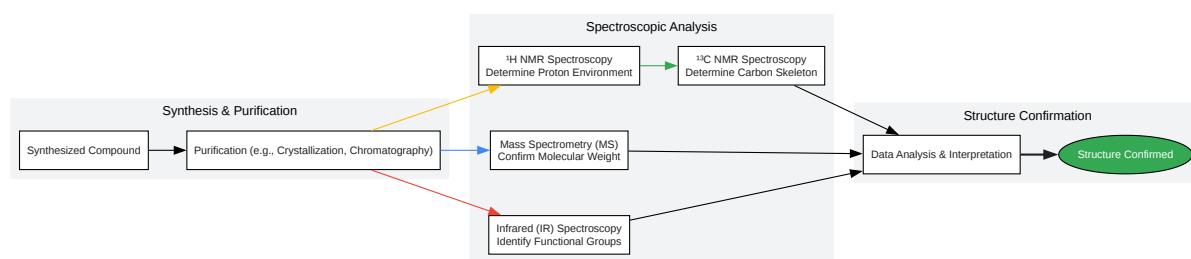
General Synthesis of 7-Amino-1,4-Benzoxazin-3-one Derivatives:

- N-Alkylation/Acylation of a Nitro-aminophenol: The synthesis typically commences with the protection of the amino group of a 2-amino-5-nitrophenol derivative, followed by alkylation or acylation of the phenolic hydroxyl group.

- Reduction of the Nitro Group: The nitro group is then selectively reduced to an amine. A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
- Cyclization to form the Benzoxazinone Ring: The resulting intermediate undergoes intramolecular cyclization to form the 1,4-benzoxazin-3-one ring system. This step can be facilitated by heating or by using a coupling agent.
- Deprotection (if necessary): If a protecting group was used for the initial amino group, a final deprotection step is required to yield the desired 7-amino derivative.

Workflow for Spectroscopic Analysis

The structural confirmation of a synthesized benzoxazinone derivative is a critical step, typically involving a suite of spectroscopic techniques. The logical workflow for this analysis is depicted below.



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References

- 1. dev.spectrabase.com [dev.spectrabase.com]
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